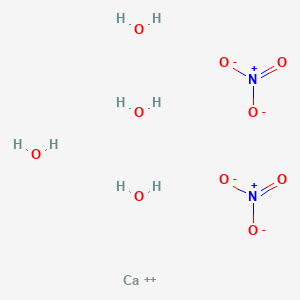

四水合硝酸钙

描述

Calcium nitrate tetrahydrate is an inorganic compound that serves as a precursor in various chemical syntheses and applications. Its formula is Ca(NO₃)₂·4H₂O, indicating that each molecule of calcium nitrate is associated with four molecules of water. This compound is important in the synthesis of calcium-containing compounds and has applications in the production of fertilizers, as a concrete additive, and in the laboratory as a reagent.

Synthesis Analysis

The synthesis of calcium nitrate tetrahydrate involves chemical precipitation in an aqueous medium. A study by Samanta et al. (2016) describes a method using calcium nitrate dihydrate and sodium hydroxide as precursors to synthesize calcium hydroxide nanoparticles, a process that indirectly involves the production of calcium nitrate tetrahydrate (Samanta et al., 2016).

Molecular Structure Analysis

The molecular structure of calcium nitrate tetrahydrate is characterized by its crystalline form, where calcium ions are surrounded by nitrate ions and water molecules. This arrangement facilitates various chemical reactions, particularly those involving the synthesis of other calcium compounds.

Chemical Reactions and Properties

Calcium nitrate tetrahydrate undergoes several chemical reactions, including decomposition to form calcium oxide or hydroxide and the release of nitrogen oxides upon heating. The compound is highly soluble in water and alcohol, making it a versatile reagent in aqueous chemistry.

Physical Properties Analysis

The physical properties of calcium nitrate tetrahydrate include its high solubility in water, which is a critical feature for its use in aqueous solutions. It appears as a white to light gray crystalline solid and has a melting point where it decomposes. These properties are essential for its applications in various industrial and laboratory settings.

Chemical Properties Analysis

Chemically, calcium nitrate tetrahydrate is a strong oxidizing agent. It reacts with organic compounds and reducing agents, producing heat and potentially igniting combustible materials. This reactivity is a consideration for its storage and handling.

科学研究应用

农业中的肥料

四水合硝酸钙被广泛用作氮肥 . 它为植物提供必要的营养,促进健康生长并提高作物产量。

柴油燃料中的腐蚀抑制剂

它在柴油燃料中充当腐蚀抑制剂 . 通过降低燃料的腐蚀性,它有助于维护发动机的完整性和燃料系统。

细胞培养实验

在生物学领域,它被用于植物细胞培养实验 . 它为细胞提供必要的钙和氮,这对细胞的生长和发育至关重要。

冷却浴

四水合硝酸钙也用于冷却浴 . 它有助于维持低温,这对某些工业和实验室过程至关重要。

废水处理

它在废水处理中起着重要作用 . 它有助于通过促进杂质去除来处理废水。

制备布里吉特陶瓷

它用于制备布里吉特陶瓷 . 布里吉特陶瓷具有各种应用,包括在生物医学领域用于骨骼修复和再生。

合成锆酸钙纤维

四水合硝酸钙是制备锆酸钙纤维的起始原料 . 这些纤维在电子和光学等各个领域具有潜在的应用。

生产羟基磷灰石纳米粉末

它用于溶胶-凝胶法制备羟基磷灰石纳米粉末 . 羟基磷灰石纳米粉末具有许多应用,特别是在生物医学领域用于骨组织工程和药物递送系统。

作用机制

Target of Action

Calcium nitrate tetrahydrate primarily targets plant cells and is used as a component in fertilizers . It serves as a source of both nitrogen and calcium, essential nutrients for plant growth . In addition, it is used in some cell culture media .

Mode of Action

Calcium nitrate tetrahydrate interacts with its targets by providing necessary nutrients. As a source of calcium , it plays a crucial role in strengthening cell walls and promoting healthy growth. As a source of nitrate , it is a key component of proteins and other vital plant compounds . It also acts as a strong oxidizing agent .

Biochemical Pathways

The compound affects the nitrogen assimilation pathway in plants. Nitrate is reduced to nitrite by the enzyme nitrate reductase and then to ammonia by nitrite reductase. The ammonia is then incorporated into amino acids, the building blocks of proteins .

Pharmacokinetics

This high solubility suggests that it can be readily absorbed and distributed when applied to soil or used in cell culture media .

Result of Action

The application of calcium nitrate tetrahydrate results in improved plant growth and development. It can correct deficiencies in calcium and nitrogen, promoting healthier and more robust plants . In cell culture media, it provides necessary nutrients for cell growth .

Action Environment

Environmental factors can influence the action of calcium nitrate tetrahydrate. For instance, the compound’s solubility can be affected by temperature . Moreover, the compound’s effectiveness as a fertilizer can be influenced by soil pH and the presence of other nutrients .

安全和危害

Calcium nitrate tetrahydrate is nonflammable but can accelerate the burning of combustible materials . If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result . Inhalation may irritate the nose, throat, and upper respiratory tract . Contact may cause skin irritation and may irritate or burn the eyes . It is harmful if swallowed .

未来方向

属性

IUPAC Name |

calcium;dinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSSIKVYVJQJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH8N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016307 | |

| Record name | Calcium nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Calcium nitrate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13477-34-4 | |

| Record name | Calcium nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, calcium salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8T8H4NBBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

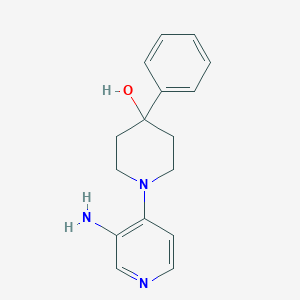

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)